![molecular formula C18H14Cl2N2O B14395991 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole CAS No. 88642-67-5](/img/structure/B14395991.png)
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient synthesis.
化学反応の分析
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
科学的研究の応用
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the inhibition of microbial growth.
類似化合物との比較
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Miconazole: An antifungal agent with a similar imidazole structure.
Ketoconazole: Another antifungal agent with a similar mechanism of action.
Clotrimazole: An antifungal agent used to treat various fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
特性
CAS番号 |
88642-67-5 |
|---|---|
分子式 |
C18H14Cl2N2O |
分子量 |
345.2 g/mol |
IUPAC名 |
1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]imidazole |
InChI |
InChI=1S/C18H14Cl2N2O/c19-14-6-7-15(16(20)10-14)17-18(23-17,11-22-9-8-21-12-22)13-4-2-1-3-5-13/h1-10,12,17H,11H2 |
InChIキー |
LWYGAUCQOJGFJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


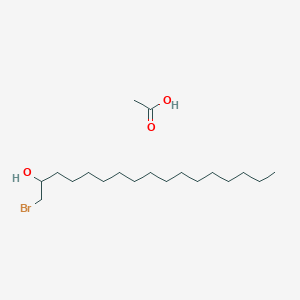
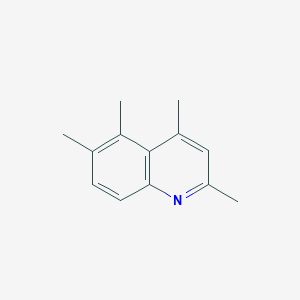
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
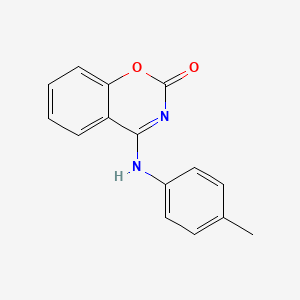
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
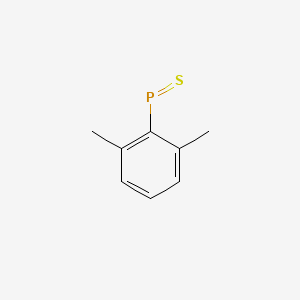
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
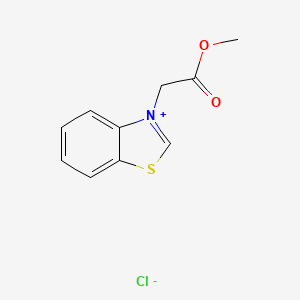
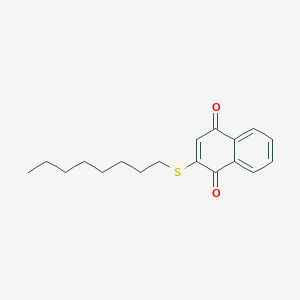
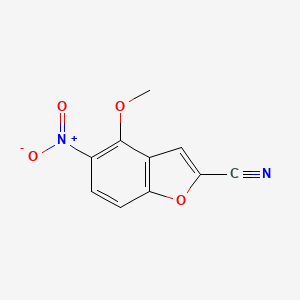
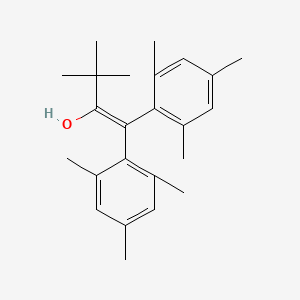

![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
